N-(3-hydroxypropyl)-N'-phenylethanediamide

Description

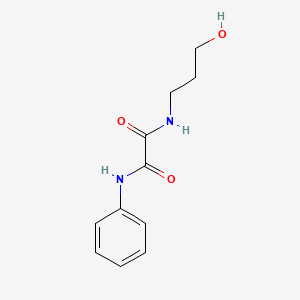

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxypropyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGLFGHFYQCLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Hydroxypropyl N Phenylethanediamide

Retrosynthetic Analysis of the N-(3-hydroxypropyl)-N'-phenylethanediamide Scaffold

A retrosynthetic analysis of this compound reveals that the primary disconnection points are the two amide bonds of the ethanediamide core. This suggests that the molecule can be conceptually disassembled into a central C2 unit, derived from oxalic acid or its derivatives, and two amine-containing fragments: 3-aminopropan-1-ol and aniline (B41778). This approach simplifies the complex target molecule into readily available or easily synthesizable starting materials. The key challenge in the forward synthesis lies in the selective formation of the two distinct amide bonds.

Classical and Modern Synthetic Routes to this compound

The construction of the this compound molecule can be achieved through various synthetic routes, primarily revolving around the formation of the central ethanediamide linkage.

Amidation Reactions for Ethanediamide Formation

The formation of the amide bonds is a crucial step in the synthesis. nih.gov Conventional methods often involve the activation of a carboxylic acid component, in this case, an oxalic acid derivative, to make it more susceptible to nucleophilic attack by an amine. nih.gov A variety of coupling reagents can be employed to facilitate this process. The choice of the coupling reagent can be critical for achieving high yields and minimizing side reactions. researchgate.net

A plausible synthetic approach would involve a stepwise amidation. For instance, oxalic acid monochloride, or a mono-activated ester of oxalic acid, could first be reacted with aniline. The resulting N-phenyloxamic acid could then be activated and subsequently reacted with 3-aminopropan-1-ol to furnish the final product. Modern amidation protocols, which may offer milder reaction conditions and higher functional group tolerance, could also be explored. nih.gov

Incorporation of Hydroxypropyl and Phenyl Substructures

The hydroxypropyl and phenyl substructures are introduced via the respective amine building blocks: 3-aminopropan-1-ol and aniline. The selection of these starting materials is straightforward due to their commercial availability. The key consideration during the synthesis is the reactivity of the hydroxyl group on the 3-aminopropan-1-ol.

Protecting Group Strategies in Synthesis

To prevent unwanted side reactions, particularly involving the hydroxyl group of 3-aminopropan-1-ol, the use of protecting groups may be necessary. jocpr.comnih.gov The hydroxyl group could potentially compete with the amine as a nucleophile during the amidation step.

The general strategy would involve:

Protection of the hydroxyl group of 3-aminopropan-1-ol.

Stepwise amidation reactions to form the ethanediamide core.

Deprotection of the hydroxyl group to yield the final product.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. researchgate.net A systematic optimization of parameters such as solvent, temperature, and stoichiometry of reagents is crucial for maximizing the yield and purity of the product.

Catalyst Screening and Ligand Effects

While many amidation reactions are stoichiometric, catalytic methods are also available and can offer advantages in terms of efficiency and waste reduction. In the context of the synthesis of this compound, if a catalytic amidation approach were to be explored, a screening of various catalysts would be necessary. The choice of catalyst and any associated ligands can have a profound effect on the reaction rate and selectivity.

For instance, in cross-coupling reactions that could potentially be adapted for C-N bond formation, the electronic and steric properties of the ligands coordinated to the metal center play a critical role in the catalytic cycle. While not a direct analog, the principles of catalyst and ligand optimization are broadly applicable in synthetic chemistry.

Table 1: Illustrative Data for Optimization of a Hypothetical Amidation Step

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | DMAP | CH₂Cl₂ | 25 | 65 |

| 2 | HBTU | DIPEA | DMF | 25 | 78 |

| 3 | HATU | DIPEA | DMF | 25 | 85 |

| 4 | T3P | Pyridine | EtOAc | 50 | 82 |

This table presents hypothetical data for the purpose of illustrating the optimization process. DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P = Propylphosphonic anhydride, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, EtOAc = Ethyl acetate.

Solvent and Temperature Optimization

The synthesis of this compound and its analogs typically involves the formation of two amide bonds. A common approach is the sequential reaction of an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate, with aniline and 3-amino-1-propanol. The optimization of solvent and temperature is crucial for maximizing yield, minimizing side reactions, and ensuring reaction efficiency.

Polar aprotic solvents are often employed for such acylation reactions as they can dissolve the reactants and intermediates without interfering with the reaction. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidinone (NMP) are suitable choices. lew.ro The choice of solvent can also influence the reaction rate and the solubility of the resulting diamide (B1670390). nih.gov

The reaction temperature is another critical parameter. The initial acylation of aniline with an activated oxalic acid derivative is often carried out at low temperatures (e.g., 0-25 °C) to control the exothermicity of the reaction and prevent the formation of side products. Subsequent reaction with 3-amino-1-propanol may require heating to drive the reaction to completion, with temperatures typically ranging from ambient to reflux conditions (e.g., 80-120 °C), depending on the reactivity of the acylating agent and the nucleophilicity of the amine. acs.org The use of condensing agents in direct polycondensation reactions for preparing related poly(amide-imide)s often involves temperatures around 105°C. lew.ro

The table below summarizes hypothetical optimization data for the final amidation step, based on general principles of amide synthesis.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 25 | 24 | 65 |

| 2 | Tetrahydrofuran (THF) | 66 | 12 | 75 |

| 3 | N,N-Dimethylformamide (DMF) | 80 | 8 | 88 |

| 4 | N,N-Dimethylformamide (DMF) | 100 | 4 | 92 |

| 5 | Dimethyl Sulfoxide (DMSO) | 120 | 4 | 85 |

This is a representative table based on analogous reactions; specific data for this compound is not available.

Stereoselective and Regioselective Synthesis Approaches (if applicable)

A stereoselective synthesis of this compound would focus on the chiral center that can be introduced in the hydroxypropyl moiety. The 3-hydroxypropyl chain itself is achiral; however, substitution along the chain could introduce chirality. For instance, if a methyl group were present at the 2-position of the propanol (B110389) backbone, a stereocenter would be created.

A practical approach to a stereoselective synthesis would involve the use of a chiral starting material, specifically an enantiomerically pure amino alcohol. frontiersin.orgnih.gov For example, (R)- or (S)-3-amino-1-propan-2-ol could be used in place of 3-amino-1-propanol. The amide bond formation reactions are not expected to affect the stereochemistry of the chiral center. The synthesis of chiral 1,2-amino alcohols has been achieved with high enantioselectivity through methods like asymmetric transfer hydrogenation. acs.org

Regioselectivity is a key consideration in the synthesis of unsymmetrical diamides like this compound. To ensure the correct connectivity, a stepwise approach is necessary. For instance, reacting oxalyl chloride with one equivalent of aniline at a low temperature would preferentially form N-phenyloxamoyl chloride. This intermediate can then be reacted with 3-amino-1-propanol to yield the desired product. An alternative route involves reacting a mono-ester mono-acid chloride of oxalic acid with one amine, followed by amidation of the ester with the second amine.

Derivatization Strategies and Analog Synthesis of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of analogs with modified properties.

The terminal hydroxyl group of the hydroxypropyl chain is a prime site for modification. It can undergo a variety of common organic transformations:

Esterification: Reaction with acyl chlorides or carboxylic acids (under esterification conditions like Fischer esterification or using coupling agents) can introduce a wide range of ester functionalities.

Etherification: Williamson ether synthesis, by deprotonating the alcohol with a base followed by reaction with an alkyl halide, can be used to append various alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) or Jones reagent.

Halogenation: The hydroxyl group can be replaced with a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |

| Esterification | Acetyl chloride, pyridine, 0-25 °C | Acetate ester |

| Etherification | NaH, then Benzyl bromide, THF, 0-25 °C | Benzyl ether |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), DCM, 25 °C | Aldehyde |

| Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄), acetone, 0-25 °C | Carboxylic acid |

This is a representative table of potential derivatization reactions.

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The N-acylethanediamide group is an ortho-, para-directing and deactivating group. Therefore, substitution will primarily occur at the para position, and to a lesser extent, the ortho positions.

Halogenation: Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group, which can be subsequently reduced to an amino group.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid can introduce acyl or alkyl substituents. The deactivating nature of the amide substituent may require forcing conditions for these reactions.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

The ethanediamide linker itself can be modified to alter the spacing and conformational properties of the molecule.

Homologation: Replacing oxalic acid with longer dicarboxylic acids such as malonic acid, succinic acid, or glutaric acid would increase the length of the linker.

Introduction of Rigidity: Using unsaturated dicarboxylic acids like fumaric acid or maleic acid would introduce a double bond into the linker, making it more rigid.

Substitution on the Linker: Starting with substituted dicarboxylic acids (e.g., methylmalonic acid) would result in a substituted linker.

Thioamide Formation: The carbonyl groups of the ethanediamide can potentially be converted to thiocarbonyls using reagents like Lawesson's reagent, which would significantly alter the electronic and hydrogen bonding properties of the linker.

Advanced Spectroscopic and Chromatographic Characterization for Mechanistic Elucidation and Purity Profiling of N 3 Hydroxypropyl N Phenylethanediamide

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of N-(3-hydroxypropyl)-N'-phenylethanediamide. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition from its exact mass. thermofisher.commdpi.com For this compound (C₁₁H₁₄N₂O₃), the theoretical monoisotopic mass can be calculated with high precision.

The analysis of the isotopic pattern is crucial for confirming the elemental composition. The relative abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁸O results in a characteristic distribution of peaks (M, M+1, M+2, etc.) in the mass spectrum. fu-berlin.de By comparing the experimentally observed isotopic distribution with the theoretically calculated pattern for C₁₁H₁₄N₂O₃, the molecular formula can be confidently validated. nih.gov Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) serves as a powerful method for real-time reaction monitoring. rsc.org By analyzing aliquots from the reaction mixture at various time points, the consumption of reactants and the formation of this compound and any byproducts can be tracked with high specificity and sensitivity. This allows for detailed mechanistic studies and the optimization of reaction conditions.

Table 1: Theoretical HRMS Data for this compound [M+H]⁺ Data is hypothetical and calculated based on the molecular formula C₁₁H₁₄N₂O₃.

| Ion Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₁₁H₁₅N₂O₃ | 223.10772 | 100.00 |

| ¹³CC₁₀H₁₅N₂O₃ | 224.11107 | 12.13 |

| C₁₁H₁₅¹⁵NN₂O₃ | 224.10476 | 0.74 |

| C₁₁H₁₅N₂¹⁷O₂O | 224.11197 | 0.08 |

| ¹³C₂C₉H₁₅N₂O₃ | 225.11443 | 0.68 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments (e.g., NOESY for conformational preferences)

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques are required for the complete and unambiguous assignment of all signals and for elucidating the three-dimensional structure of this compound. nih.gov

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton spin coupling networks, allowing for the assignment of adjacent protons, for instance, within the propyl and ethyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This enables the definitive assignment of all carbon signals and connects different spin systems, such as linking the phenyl group to the adjacent amide moiety.

For studying conformational preferences, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. This technique detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial correlations between the protons of the phenyl ring and the adjacent N-H proton or the methylene (B1212753) bridge protons. It could also provide insights into the preferred orientation of the hydroxypropyl side chain relative to the rest of the molecule, revealing folding or extended conformations in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is hypothetical and estimated based on standard chemical shift values.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Potential NOESY Correlations |

|---|---|---|---|

| Phenyl C1' | ¹³C | ~138 | - |

| Phenyl C2'/C6' | ¹H / ¹³C | ~7.5 / ~120 | N-H (amide), CH₂ (ethyl) |

| Phenyl C3'/C5' | ¹H / ¹³C | ~7.1 / ~129 | - |

| Phenyl C4' | ¹H / ¹³C | ~7.3 / ~124 | - |

| Amide N-H (phenyl side) | ¹H | ~8.5 | Phenyl H2'/H6', C=O |

| C=O (phenyl side) | ¹³C | ~165 | - |

| C=O (propyl side) | ¹³C | ~166 | - |

| Amide N-H (propyl side) | ¹H | ~7.8 | CH₂ (propyl-N) |

| Propyl N-CH₂ | ¹H / ¹³C | ~3.4 / ~39 | N-H (amide), Propyl-CH₂ |

| Propyl -CH₂- | ¹H / ¹³C | ~1.8 / ~30 | Propyl N-CH₂, Propyl CH₂-O |

| Propyl CH₂-O | ¹H / ¹³C | ~3.6 / ~60 | Propyl -CH₂, Hydroxyl O-H |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound. These techniques are particularly sensitive to changes in molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

The FTIR spectrum would be dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the two amide groups (Amide I and Amide II bands). The position of these bands is highly sensitive to hydrogen bonding. researchgate.net For instance, the O-H stretching band of the terminal hydroxyl group and the N-H stretching bands would appear broad and shifted to lower wavenumbers in the solid state or in concentrated solutions, indicating strong intermolecular hydrogen bonding.

Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information. nih.gov While amide bands are also visible, Raman is often more sensitive to vibrations of the carbon skeleton and aromatic ring. Conformational changes in the aliphatic chains can lead to shifts in the positions and intensities of specific Raman bands. researchgate.net By studying the spectra under different conditions (e.g., temperature, solvent), it is possible to probe conformational equilibria and the strength of hydrogen bonding networks.

Table 3: Key Vibrational Band Assignments for this compound Data is hypothetical and based on characteristic group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| O-H Stretch (H-bonded) | FTIR | 3400 - 3200 (broad) | Intermolecular hydrogen bonding of hydroxyl group |

| N-H Stretch (H-bonded) | FTIR | 3350 - 3100 (broad) | Intermolecular hydrogen bonding of amide groups |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Phenyl ring C-H bonds |

| Aliphatic C-H Stretch | FTIR/Raman | 3000 - 2850 | Propyl and ethyl chain C-H bonds |

| Amide I (C=O Stretch) | FTIR/Raman | 1680 - 1640 | Carbonyl stretching, sensitive to H-bonding |

| Amide II (N-H Bend) | FTIR | 1570 - 1515 | N-H bending coupled with C-N stretching |

| Aromatic C=C Stretch | Raman | 1600, 1450 | Phenyl ring skeletal vibrations |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS/LC-MS for impurity profiling and reaction progress)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. nih.gov LC-MS is a cornerstone for impurity profiling, combining the separation power of high-performance liquid chromatography (HPLC) with the identification capabilities of mass spectrometry. nih.gov This hyphenated technique can detect, quantify, and tentatively identify impurities, such as unreacted starting materials, intermediates, or side-products, even at trace levels. biomedres.us

Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities. thermofisher.comijprajournal.com Derivatization may be required to increase the volatility of the target compound and its impurities.

While this compound itself is not chiral, chiral HPLC would be a critical technique if any of the starting materials or reagents used in its synthesis were chiral. In such cases, chiral HPLC would be used to ensure that no undesired stereoisomers are present in the final product, which is a key requirement for pharmaceutical compounds. nih.govasianpubs.org The method would involve a chiral stationary phase (CSP) that selectively interacts with one enantiomer or diastereomer over another, allowing for their separation. nih.govsigmaaldrich.com

Table 4: Potential Impurities in the Synthesis of this compound and their Analysis by LC-MS Data is hypothetical, assuming synthesis from aniline (B41778), ethyl oxalyl chloride, and 3-amino-1-propanol.

| Potential Impurity | Molecular Formula | Analysis Notes |

|---|---|---|

| Aniline (Starting Material) | C₆H₇N | Detected by monitoring its specific m/z. |

| 3-Amino-1-propanol (Starting Material) | C₃H₉NO | Highly polar; may require specific chromatographic conditions (e.g., HILIC). |

| N-Phenyloxalamic acid ethyl ester (Intermediate) | C₁₀H₁₁NO₃ | Key intermediate; its disappearance indicates reaction completion. |

| Bis(3-hydroxypropyl)oxalamide (Side Product) | C₈H₁₆N₂O₄ | Formed from reaction of oxalyl chloride with two molecules of 3-amino-1-propanol. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov A successful analysis of a single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. wikipedia.org

This technique would unequivocally confirm the molecule's connectivity and constitution. More importantly, it would reveal the molecule's solid-state conformation and how individual molecules pack together to form the crystal lattice. A key focus of this analysis would be the detailed mapping of intermolecular interactions. The hydroxyl group and the two amide N-H groups are strong hydrogen bond donors, while the three oxygen atoms (one hydroxyl, two carbonyl) are hydrogen bond acceptors. X-ray crystallography would identify the specific hydrogen bonding network, revealing whether molecules form chains, sheets, or more complex three-dimensional architectures. This information is critical for understanding physical properties like melting point, solubility, and polymorphism.

Table 5: Hypothetical Crystallographic Data for this compound Data is representative of a small organic molecule crystal structure.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The arrangement of symmetry elements within the unit cell. |

| a, b, c (Å) | 8.5, 12.1, 10.5 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between experimental data and the final structural model. |

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability in a Material Science Context

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information regarding its stability and phase behavior. tainstruments.com

A DSC experiment measures the heat flow into or out of a sample as it is heated or cooled. A typical DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important indicators of purity and crystalline perfection. If the compound were amorphous, a subtle step-like change in the baseline, known as the glass transition (Tg), might be observed instead of a sharp melting peak. researchgate.net

TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability and decomposition profile of the compound. The TGA curve would show the temperature at which the compound begins to lose mass due to decomposition. The profile of this mass loss can provide insights into the decomposition mechanism. This information is vital in material science for defining the upper-temperature limit for processing and application of the compound.

Table 6: Summary of Hypothetical Thermal Analysis Data Data is illustrative for a stable organic compound.

| Analysis | Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 155 °C | Indicates the transition from solid to liquid; a sharp peak suggests high purity. |

| DSC | Enthalpy of Fusion (ΔHₘ) | 35 kJ/mol | Energy required to melt the crystal lattice; related to crystalline packing efficiency. |

| TGA | Onset of Decomposition (Tₒ) | 210 °C | Temperature at which significant mass loss begins, indicating the limit of thermal stability. |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical investigation studies specifically focused on the chemical compound this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the requested sections and subsections, which include:

Computational and Theoretical Investigations of N 3 Hydroxypropyl N Phenylethanediamide

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Analog Series

Without specific studies on N-(3-hydroxypropyl)-N'-phenylethanediamide, any attempt to generate content for the outlined topics would be speculative and would not adhere to the principles of scientific accuracy. The requested detailed analyses are contingent upon dedicated research that, at present, does not appear to have been conducted or published for this particular compound.

Descriptor Generation and Selection

The initial and foundational step in any QSAR/QSPR study is the transformation of the two-dimensional or three-dimensional molecular structure into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. hufocw.org For a molecule such as this compound, a diverse array of descriptors would be calculated using specialized software to capture its key chemical features, which include a phenyl ring, two amide groups, a flexible alkyl chain, and a terminal hydroxyl group.

The generation process involves several classes of descriptors:

1D/Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts (e.g., number of nitrogen and oxygen atoms), and bond counts (e.g., number of rotatable bonds). slideshare.net

2D/Topological Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about atomic connectivity. Examples include connectivity indices (e.g., Kier & Hall indices), shape indices (e.g., Kappa indices), and electro-topological state indices (E-state indices), which describe the electronic and topological environment of each atom. hufocw.org

3D/Geometrical Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. slideshare.net Examples include solvent-accessible surface area (SASA), molecular volume, and moments of inertia. hufocw.org

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed information about the electronic structure. ucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. hufocw.orgnih.gov These are particularly important for understanding reactivity and intermolecular interactions.

Once a large pool of descriptors is generated, a crucial selection step is performed to identify the most relevant variables for the model. ucdavis.edu This process aims to eliminate redundant or irrelevant descriptors, which can introduce noise and lead to overfitting. Common techniques for descriptor selection include correlation analysis to remove highly inter-correlated descriptors and various algorithmic approaches like genetic algorithms or stepwise regression to find the subset of descriptors that best correlates with the property of interest. researchgate.net

Table 1: Illustrative Molecular Descriptors for this compound This table presents a hypothetical selection of descriptor types that would be calculated to characterize the molecule's structure for a QSAR/QSPR study.

| Descriptor Class | Descriptor Example | Structural Feature Represented |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Overall size of the molecule. |

| Constitutional | Number of Rotatable Bonds (nRotB) | Molecular flexibility. |

| Constitutional | Hydrogen Bond Donors (HBD) | Potential for hydrogen bond donation (from OH and NH groups). |

| Constitutional | Hydrogen Bond Acceptors (HBA) | Potential for hydrogen bond acceptance (from C=O and OH groups). |

| Topological | Topological Polar Surface Area (TPSA) | Surface area belonging to polar atoms; relates to permeability. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction with a solvent. |

| Quantum-Chemical | LogP | Lipophilicity/hydrophobicity of the molecule. |

| Quantum-Chemical | HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. |

| Quantum-Chemical | Dipole Moment | Overall polarity of the molecule. |

Statistical Model Development and Validation

Following the selection of relevant descriptors, a mathematical model is constructed to establish a quantitative relationship between the descriptors (independent variables) and the activity or property of interest (dependent variable). derpharmachemica.com Various statistical methods can be employed, ranging from linear to more complex non-linear techniques. nih.gov

Commonly used methods include:

Multiple Linear Regression (MLR): This method generates a simple and easily interpretable linear equation, making it a popular starting point for QSAR modeling. scielo.br

Partial Least Squares (PLS) Regression: PLS is particularly useful when dealing with a large number of descriptors or when descriptors are inter-correlated. scielo.br

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVR), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov

The development of a statistically sound model is insufficient without rigorous validation to ensure its robustness, stability, and predictive power. scispace.combasicmedicalkey.com Validation is a critical step to confirm that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. scielo.br Validation is typically performed using several strategies:

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly rebuilt, leaving out one compound at a time and predicting its activity. derpharmachemica.combasicmedicalkey.com The key statistic derived is the cross-validation coefficient, Q².

External Validation: This is considered the most stringent test of a model's predictive ability. buecher.de The initial dataset is split into a training set (for model building) and a test set (for validation). The model is built using only the training set and then used to predict the activities of the compounds in the test set, which were not used during model development. basicmedicalkey.com The predictive capability is often assessed by the predictive R² (R²_pred).

Y-Randomization: This is a further check to ensure the model is not the result of a chance correlation. The dependent variable (activity) values are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. A valid model should show very low correlation statistics (R² and Q²) for the randomized data. scielo.br

A reliable and predictive QSAR model must meet several statistical criteria, as outlined in the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation. basicmedicalkey.com

Table 2: Typical Statistical Parameters for QSAR/QSPR Model Validation This table outlines the key metrics used to assess the quality and predictive power of a developed model. A robust model is expected to meet these threshold values.

| Parameter | Symbol | Typical Threshold for Acceptance | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |

| Cross-validated R² (Leave-One-Out) | Q²_LOO | > 0.5 | Assesses the internal predictive ability and robustness of the model. |

| External/Predictive R² | R²_pred | > 0.5 | Measures the model's ability to predict the activity of an external test set. |

| Standard Deviation of Error of Prediction | SDEP | Low value | Indicates the accuracy of the predictions made by the model. |

Mechanistic Interpretation of QSAR/QSPR Models

Beyond prediction, a key benefit of a well-validated QSAR model, particularly a linear one, is the ability to provide a mechanistic interpretation. researchgate.netnih.gov By analyzing the descriptors included in the final model equation and the sign and magnitude of their coefficients, researchers can deduce which structural features positively or negatively influence the property of interest. nih.gov

For this compound, a hypothetical QSAR model could reveal valuable insights:

A positive coefficient for a descriptor like the number of hydrogen bond donors (HBD) would suggest that the ability to donate hydrogen bonds, likely via the hydroxyl (OH) and amide (NH) groups, is favorable for the activity being modeled.

A negative coefficient for a lipophilicity descriptor like LogP might indicate that higher hydrophobicity is detrimental, suggesting that polar interactions are more important for the molecule's function in a specific biological context.

The inclusion of an electronic descriptor like HOMO energy could point to the importance of the molecule's electron-donating capabilities in a potential charge-transfer interaction. ucsb.edu

A shape descriptor's presence might highlight the significance of molecular size and conformation for fitting into a specific binding site or receptor pocket.

This interpretation connects the abstract mathematical model back to the underlying chemistry and biology, providing a rationale for the observed structure-activity relationships. ysu.am These insights are invaluable for guiding the rational design of new molecules with improved properties, for instance, by suggesting modifications to the structure of this compound to enhance its desired activity or property. nih.gov

Table 3: Hypothetical Mechanistic Interpretation of a QSAR Model This table provides an example of how descriptors in a final QSAR equation for a hypothetical activity could be interpreted.

| Descriptor | Coefficient Sign | Mechanistic Interpretation | Implication for this compound |

|---|---|---|---|

| TPSA (Topological Polar Surface Area) | Positive (+) | Higher polarity is beneficial for activity. | The amide and hydroxyl groups are likely key interaction points. |

| LogP (Lipophilicity) | Negative (-) | Increased hydrophobicity decreases activity. | The phenyl ring's lipophilicity might be unfavorable or require balance with polar groups. |

| nRotB (Number of Rotatable Bonds) | Negative (-) | Increased flexibility is detrimental to activity. | A more rigid conformation of the propyl chain might improve binding or activity. |

| LUMO Energy | Negative (-) | A lower LUMO energy (stronger electron-accepting ability) enhances activity. | Suggests the molecule may act as an electron acceptor in a key interaction. |

Molecular and Cellular Interaction Studies of N 3 Hydroxypropyl N Phenylethanediamide Mechanistic Focus

Ligand-Protein Binding Assays (non-enzyme targets)

Biophysical Characterization of Binding Events

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the biochemical and pharmacological properties of N-(3-hydroxypropyl)-N'-phenylethanediamide. Without such studies, any discussion of its molecular and cellular interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the molecular and cellular interaction studies of this compound cannot be generated at this time.

Mechanistic Cellular Assays (non-human, non-clinical)

Extensive literature searches did not yield specific studies on this compound within the context of non-human, non-clinical mechanistic cellular assays. The following sections outline the established methodologies that would be employed to investigate the compound's effects, though no data specific to this molecule is currently available.

Cell-Free and Cell-Based Systems for Pathway Modulation

Cell-free and cell-based systems are fundamental tools for dissecting the molecular interactions of a compound. nih.govnih.govosti.gov In cell-free systems, specific enzymes or cellular extracts are used to assess the direct impact of a compound on a particular biochemical pathway without the complexity of a whole-cell environment. nih.govnih.gov This approach allows for the precise determination of whether this compound directly inhibits or activates specific enzymes.

Cell-based assays, on the other hand, utilize living cells to understand how a compound affects cellular pathways in a more physiologically relevant context. These assays can monitor changes in signaling cascades, metabolic pathways, or other cellular processes in response to treatment with the compound.

Table 1: Hypothetical Applications of Cell-Free vs. Cell-Based Assays for this compound

| Assay Type | Potential Application for this compound | Information Gained |

| Cell-Free | Incubation with a purified enzyme and its substrate. | Direct inhibition or activation of the target enzyme. |

| Cell-Based | Treatment of a specific cell line followed by analysis of a signaling pathway. | Modulation of the pathway within a cellular context, accounting for cell permeability and metabolism. |

Reporter Gene Assays for Gene Expression Studies

Reporter gene assays are a powerful tool for investigating whether a compound influences the expression of specific genes. mdpi.com These assays work by linking the promoter of a gene of interest to a "reporter" gene that produces an easily measurable signal, such as light or color. If this compound were to affect the activity of the promoter, it would lead to a corresponding change in the reporter signal, indicating an alteration in gene expression. This method is widely used to screen for compounds that modulate transcription factor activity. mdpi.com

Target Identification and Validation in Cellular Contexts (e.g., chemical proteomics, genetic approaches)

Identifying the specific molecular targets of a compound is crucial to understanding its mechanism of action. nih.govuniversiteitleiden.nluniversiteitleiden.nlcreative-proteomics.com Chemical proteomics is a powerful technique for target identification. nih.govmdpi.comnih.govuniversiteitleiden.nl This approach often involves chemically modifying the compound of interest to create a "probe" that can be used to "fish out" its binding partners from a complex mixture of cellular proteins. nih.govnih.gov These interacting proteins can then be identified using mass spectrometry. nih.gov

Genetic approaches, such as gene knockout or knockdown, are used to validate potential targets. nih.gov If the effect of this compound is diminished or absent in cells lacking a specific protein, it provides strong evidence that this protein is a direct target of the compound. nih.gov

Subcellular Localization Studies of the Compound or its Interactions

Determining where a compound localizes within a cell can provide important clues about its function. This is often achieved by tagging the compound with a fluorescent molecule and using microscopy to visualize its distribution within the cell. Alternatively, if the target of the compound is known, antibodies against that target can be used to determine if the compound's presence alters the target's subcellular location.

Investigative Toxicology at the Molecular and Cellular Level (non-human, non-clinical)

Investigative toxicology aims to understand the mechanisms by which a compound may cause cellular damage. nih.gov

Mechanistic Insights into Cellular Responses (e.g., oxidative stress, DNA damage pathways in vitro)

In vitro assays are commonly used to assess the potential of a compound to induce cellular stress responses, such as oxidative stress and DNA damage. nih.govmdpi.comnih.govresearchgate.net

Oxidative Stress: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.com Assays that measure the levels of ROS or the activity of antioxidant enzymes can be used to determine if this compound induces oxidative stress in cultured cells. nih.govmdpi.comnih.gov

DNA Damage Pathways: Various assays can detect DNA damage, such as the comet assay or the detection of phosphorylated histone H2AX. nih.govnih.gov If this compound were to cause DNA damage, these assays would reveal the extent of the damage and could be used to investigate the activation of DNA repair pathways. nih.gov

Table 2: Common In Vitro Assays for Investigative Toxicology

| Cellular Response | Assay Example | Endpoint Measured |

| Oxidative Stress | DCFH-DA Assay | Levels of intracellular reactive oxygen species. |

| DNA Damage | Comet Assay | DNA strand breaks in individual cells. |

| DNA Damage | γH2AX Staining | Double-strand DNA breaks. |

Identification of Off-Target Interactions through Mechanistic Assays

There is no published research detailing the use of mechanistic assays to identify any off-target interactions of this compound. Studies of this nature would typically involve screening the compound against a panel of receptors, enzymes, and ion channels to determine its selectivity and potential for unintended biological effects. Without such studies, no data on off-target binding or activity can be provided.

Development of In Vitro Models for Mechanistic Toxicology Investigations

Information regarding the development and use of specific in vitro models to investigate the mechanistic toxicology of this compound is not found in the current body of scientific literature. This would include studies using cell cultures, tissue-on-a-chip systems, or other advanced in vitro platforms to understand the compound's potential toxic mechanisms at a cellular or subcellular level.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be generated.

Advanced Applications and Future Research Trajectories for N 3 Hydroxypropyl N Phenylethanediamide

Utilization as a Chemical Probe for Biological Systems

The development of chemical probes is a significant area of research for interrogating biological systems. These tools, often small molecules, are designed to interact with specific cellular components, enabling the study of biological processes. This typically involves the design and synthesis of molecules with specific functionalities, such as reporter tags or reactive groups, for target identification and validation.

Design and Synthesis of Labeled Probes

The synthesis of a chemical probe based on a parent compound like N-(3-hydroxypropyl)-N'-phenylethanediamide would necessitate the incorporation of a labeling moiety. Common labels include fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-activatable groups for covalent cross-linking to target proteins. The synthetic strategy would need to be carefully designed to attach these labels to the core structure of this compound without significantly altering its physicochemical properties and biological activity. However, no such synthetic routes or labeled derivatives of this specific compound have been reported in scientific literature.

Applications in Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique used to identify and quantify protein interactions. Chemical probes are central to this methodology, acting as "bait" to capture specific protein targets from complex biological samples. A probe derived from this compound could theoretically be used to identify its protein binding partners. This would involve incubating the probe with cell lysates or living cells, followed by enrichment of the probe-protein complexes and identification of the bound proteins by mass spectrometry. At present, there are no studies documenting the application of this compound or its derivatives in any affinity-based proteomics experiments.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. This field has wide-ranging applications, from materials science to drug delivery.

Self-Assembly into Ordered Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its amide linkages, phenyl ring, and hydroxyl group, possesses the potential for forming such interactions. In principle, it could self-assemble into various architectures like nanofibers, gels, or vesicles under specific conditions. However, there is no experimental evidence or theoretical studies to support the self-assembly of this particular compound.

Encapsulation and Release Mechanisms

Supramolecular assemblies can form cavities or compartments capable of encapsulating smaller "guest" molecules. This property is of great interest for applications such as drug delivery, where the assembly can protect a drug molecule and release it under specific stimuli. If this compound were to form suitable self-assembled structures, its ability to encapsulate and release other molecules would be a key area of investigation. Currently, no research has been published on the encapsulation properties of any assemblies formed by this compound.

Interactions with Macrocyclic Receptors

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule, typically a macrocycle like a cyclodextrin, calixarene, or cucurbituril. The phenyl and hydroxypropyl groups of this compound could potentially serve as recognition motifs for interaction with such macrocyclic hosts. These interactions could be studied to understand the fundamentals of molecular recognition and to develop new materials or sensors. To date, there are no reports of studies investigating the host-guest chemistry of this compound with any macrocyclic receptors.

No Publicly Available Research Found for this compound

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, no specific research or application data could be found for the chemical compound this compound.

This inquiry sought to detail the advanced applications and future research trajectories for this specific molecule, focusing on its potential in catalytic organic transformations, advanced material science, unexplored reactivity, computational modeling, and its integration with artificial intelligence for new discoveries.

Consequently, it is not possible to provide an article on the specified topics as there is no scientific basis upon which to build such a discussion for this particular compound. The requested sections on its role in polymer chemistry, as a monomer or additive, or in functional surface modifications, as well as its derivatization pathways and the application of advanced computational models, remain purely speculative without foundational research. Similarly, any discussion on the integration of AI and machine learning for new discoveries related to this compound would be without merit.

Q & A

Basic: What are the established synthetic routes for N-(3-hydroxypropyl)-N'-phenylethanediamide, and what are their key reaction conditions?

Answer:

The compound is typically synthesized via amidation or coupling reactions. A representative method involves:

- Step 1: Reacting a phenylethanediamine derivative with 3-hydroxypropylamine or its acyl chloride analog under anhydrous conditions. For example, in a related synthesis ( ), 3-aminopropanol was reacted with an activated carbonyl intermediate (e.g., chloroformate or acyl chloride) in dry toluene at 0°C, followed by room-temperature stirring for 16 hours.

- Step 2: Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradient) to isolate the diamide product, achieving yields of ~70–75% .

Critical Parameters: Moisture-sensitive reagents, temperature control (0°C to prevent side reactions), and inert atmosphere (N₂/Ar) are essential.

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., oligomerization or hydrolysis) during synthesis?

Answer:

- Solvent Selection: Use aprotic solvents (e.g., dry DMF or toluene) to minimize hydrolysis. highlights toluene’s efficacy in suppressing water-mediated side reactions .

- Catalytic Additives: Introduce coupling agents like HATU or EDCI to enhance amide bond formation efficiency.

- Stoichiometry: Maintain a 1:1 molar ratio of amine to acylating agent, with slight excess (10–15%) of the latter to drive completion.

- Real-Time Monitoring: Employ TLC or in-situ FTIR to detect intermediates (e.g., free -OH or unreacted amines) and adjust conditions dynamically .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR: ¹H and ¹³C NMR are critical. Key signals include:

- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₅N₂O₃: 235.1 g/mol).

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:

- Dynamic Effects: Rotameric splitting in amide bonds (due to restricted rotation) may cause peak broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split signals .

- Impurity Analysis: Compare with synthesized standards (e.g., ’s N-(3-hydroxypropyl)acetamide) to rule out byproducts.

- DFT Calculations: Predict NMR chemical shifts using computational tools (e.g., Gaussian) to validate assignments .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation or hydrolysis .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (analogous to ’s phthalimide derivatives) .

Advanced: How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

Answer:

- Experimental Design:

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40–60°C) .

Basic: What are the reported applications of this compound in polymer or coordination chemistry?

Answer:

- Polymer Precursor: Analogous diamides (e.g., ’s phthalimide derivatives) serve as monomers for polyimides, leveraging their thermal stability and hydrogen-bonding capacity .

- Ligand Design: The hydroxypropyl and phenyl groups may chelate metals (e.g., Cu²⁺ or Fe³⁺), useful in catalysis or material science .

Advanced: How can computational methods (e.g., DFT or MD simulations) predict the compound’s reactivity in novel applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.